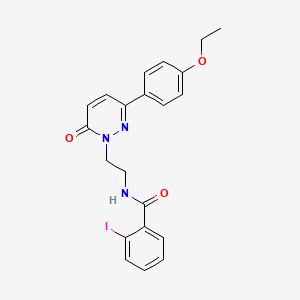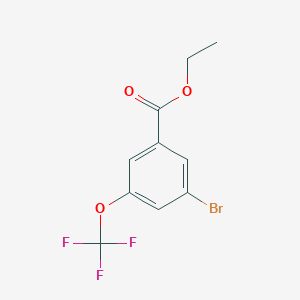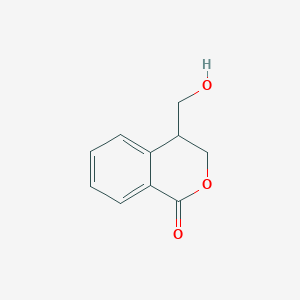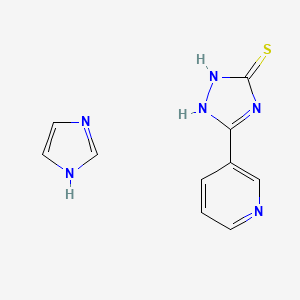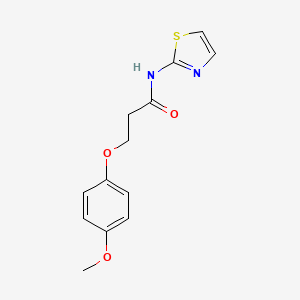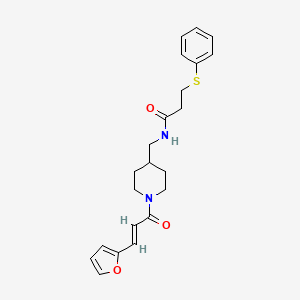![molecular formula C21H26N6O3S B2502404 [(5-Methyl-1-phenylpyrazol-4-yl)methanon]-{1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl} CAS No. 2034207-90-2](/img/new.no-structure.jpg)
[(5-Methyl-1-phenylpyrazol-4-yl)methanon]-{1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Pyrazole, wie unsere Verbindung, haben ein antimycobakterielles Potenzial gezeigt . Forscher haben ihre Wirksamkeit gegen Tuberkulose und andere Mykobakterien-Infektionen untersucht. Die Untersuchung der spezifischen Aktivität unserer Verbindung in diesem Zusammenhang könnte wertvolle Erkenntnisse liefern.
Anti-inflammatorische Eigenschaften
Pyrazole werden mit entzündungshemmenden Wirkungen in Verbindung gebracht . Das Verständnis, wie unsere Verbindung entzündliche Signalwege moduliert, könnte zur Entwicklung von Medikamenten für entzündliche Erkrankungen beitragen.
Antikrebs-Potenzial
Bestimmte Pyrazol-Derivate zeigen eine Antikrebsaktivität . Die Untersuchung, ob unsere Verbindung das Wachstum, die Apoptose oder die Metastasierung von Krebszellen beeinflusst, könnte für die Onkologieforschung entscheidend sein.
Antimykotische und antibakterielle Wirkungen
Pyrazole wurden als antimikrobielle Mittel untersucht . Die Bewertung der antibakteriellen Eigenschaften unserer Verbindung gegen spezifische Krankheitserreger könnte für die Erforschung von Infektionskrankheiten relevant sein.
Herbizid- und Fungizid-Anwendungen
Pyrazole werden als Herbizide und Fungizide verwendet . Die Untersuchung, ob unsere Verbindung ähnliche Wirkungen auf Pflanzenschädlinge oder Pilzpathogene hat, könnte für die Landwirtschaft wertvoll sein.
Vorläufer für die organische Synthese
Über ihre biologischen Aktivitäten hinaus dienen Pyrazole als vielseitige Vorläufer in der organischen Synthese . Die Reaktivität unserer Verbindung und ihre möglichen Transformationen könnten zur Entwicklung neuer Moleküle untersucht werden.
Eigenschaften
CAS-Nummer |
2034207-90-2 |
|---|---|
Molekularformel |
C21H26N6O3S |
Molekulargewicht |
442.54 |
IUPAC-Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
WAIBYMIROYSPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
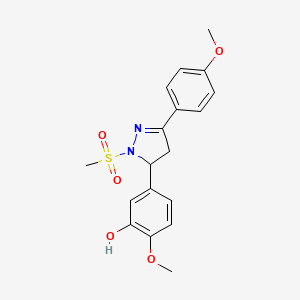
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)
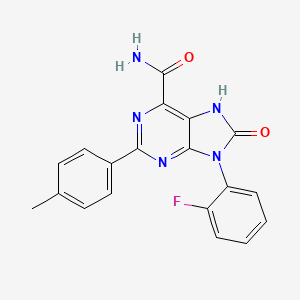
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
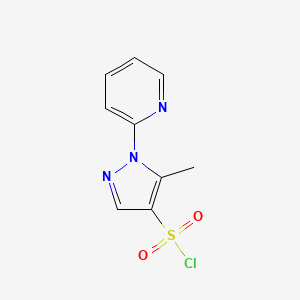
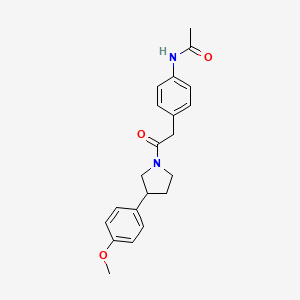
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
